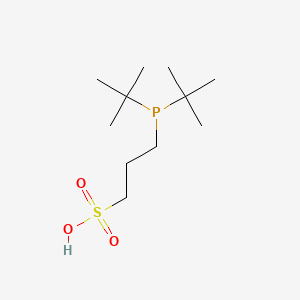

3-(Di-tert-butylphosphino)propane-1-sulfonic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-ditert-butylphosphanylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNPRWMRUCIEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055888-89-5 | |

| Record name | Di-t-butyl(3-sulfonatopropyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(Di-tert-butylphosphino)propane-1-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the synthesis of 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a crucial phosphine ligand in catalysis and organic synthesis. While a definitive, publicly available, step-by-step experimental protocol with quantitative data remains elusive in the surveyed literature, this guide consolidates the established synthetic pathway and provides a generalized experimental protocol based on analogous reactions. The core of the synthesis involves the nucleophilic attack of di-tert-butylphosphine on 1,3-propane sultone. This guide also presents key data in a structured format and visualizes the synthesis pathway to aid researchers in the design and execution of this synthesis.

Introduction

This compound, also known as di-tert-butyl(3-sulfonatopropyl)phosphine, is a zwitterionic organophosphorus compound.[1][2] Its structure incorporates a sterically hindered di-tert-butylphosphino group, which is known to enhance catalytic activity, and a polar sulfonic acid group that can impart water solubility.[3] This unique combination of properties makes it a valuable ligand, particularly in palladium-catalyzed cross-coupling reactions.[3][4] The compound is a white, air and moisture-sensitive powder, necessitating careful handling and storage under an inert atmosphere.[3][5]

Synthesis Pathway

The primary synthetic route to this compound is the reaction between di-tert-butylphosphine and 1,3-propane sultone.[3] This reaction is a nucleophilic substitution (SN2) where the phosphorus atom of the phosphine acts as the nucleophile, attacking the γ-carbon of the propane sultone and leading to the opening of the strained four-membered ring.[6]

The synthesis can be broken down into two conceptual stages:

-

Preparation of Di-tert-butylphosphine: This precursor can be synthesized through various methods, including the reaction of tert-butyl chloride with lithium phosphide or via a Grignard reagent-based route.[3][7]

-

Alkylation of Di-tert-butylphosphine: The synthesized di-tert-butylphosphine is then reacted with 1,3-propane sultone to yield the final product.

The overall reaction is depicted in the following diagram:

Figure 1. Synthesis pathway of this compound.

Experimental Protocol (Generalized)

Materials:

-

Di-tert-butylphosphine

-

1,3-Propane sultone

-

Anhydrous toluene or dioxane

-

Anhydrous diethyl ether or hexane for washing

-

Schlenk flask and other appropriate glassware for inert atmosphere techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve di-tert-butylphosphine (1.0 eq) in anhydrous toluene.

-

To this solution, add a solution of 1,3-propane sultone (1.0 - 1.2 eq) in anhydrous toluene dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time need to be determined by monitoring the reaction progress, for example, by ³¹P NMR spectroscopy.

-

Upon completion of the reaction, a white precipitate of the product is expected to form.

-

Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Isolate the solid product by filtration under inert atmosphere.

-

Wash the product with cold anhydrous diethyl ether or hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a white solid.

Quantitative Data

Due to the lack of a specific published experimental protocol, a comprehensive table of quantitative data cannot be provided. However, the following table summarizes the key physical and chemical properties of the target compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₅O₃PS | [1][3][4][5] |

| Molecular Weight | 268.35 g/mol | [5] |

| Appearance | White powder | [4][5] |

| Purity (Typical) | ≥98% | [8] |

| Storage Conditions | Store under inert gas, 2-8 °C | [3] |

| Identification Methods | H-NMR, P-NMR | [4][5] |

Safety and Handling

-

This compound: This compound is air and moisture sensitive.[3] It should be handled and stored under an inert atmosphere.

-

Di-tert-butylphosphine: Organophosphines can be toxic and are often pyrophoric. Handle with extreme care in a well-ventilated fume hood under an inert atmosphere.

-

1,3-Propane sultone: This is a known carcinogen and a potent alkylating agent.[6] All handling should be done in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The synthesis of this compound is achieved through a straightforward nucleophilic substitution reaction. While the general pathway is well-understood, the lack of a detailed, publicly accessible experimental protocol necessitates careful optimization of reaction conditions by researchers. The information and generalized protocol provided in this guide serve as a valuable starting point for the successful synthesis of this important phosphine ligand. Further research and publication of detailed experimental procedures would be highly beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]

- 8. e3s-conferences.org [e3s-conferences.org]

An In-Depth Technical Guide to 3-(Di-tert-butylphosphino)propane-1-sulfonic acid

CAS Number: 1055888-89-5

This technical guide provides a comprehensive overview of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid, a bifunctional organophosphorus compound with significant applications in the field of catalysis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a zwitterionic molecule that combines a sterically hindered di-tert-butylphosphine group with a hydrophilic sulfonic acid moiety.[1] This unique structure imparts valuable properties, making it an effective ligand in various chemical transformations.[1] The bulky tert-butyl groups enhance the catalytic activity and stability of metal complexes, while the sulfonic acid group can improve solubility in polar solvents.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1055888-89-5 | [2][3] |

| Molecular Formula | C₁₁H₂₅O₃PS | [4] |

| Molecular Weight | 268.35 g/mol | [2][4] |

| Appearance | White to light yellow powder or crystals | [2] |

| Purity | >97% | [5] |

| Synonyms | 3-(Di-tert-butylphosphonium)propane sulfonate, Di-t-butyl(3-sulfonatopropyl)phosphine | [2][4] |

| Storage | Hygroscopic, store under inert atmosphere (Nitrogen or Argon) at room temperature, away from light and moisture. | [2] |

Synthesis

General Experimental Workflow for Synthesis

Applications in Catalysis

The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions.[6] The phosphine group acts as a strong electron donor, which facilitates the catalytic cycle, while the bulky tert-butyl groups can enhance the rate of reductive elimination, leading to higher reaction efficiency.[7]

Palladium-Catalyzed Suzuki-Miyaura Coupling

This compound is particularly effective as a ligand in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. While a specific protocol for this ligand was not found, a general procedure is presented below.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

-

This compound (2-4 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, palladium source, this compound, and base.

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon).

-

The solvent mixture is added, and the reaction is heated with stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous work-up.

-

The organic layer is separated, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. watson-int.com [watson-int.com]

- 3. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-(Di-tert-butylphosphonium)propane sulfonate | C11H25O3PS | CID 24949187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chine 3- (Di-tert-butylphosphino) propane-1-sulfonic Acid CAS NO: 1055888-89-5 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]

- 6. Buy this compound | 1055888-89-5 [smolecule.com]

- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

Technical Guide: Physical and Chemical Properties of the DTBPPS Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Di-tert-butylphosphonium)propane sulfonate (DTBPPS) is a water-soluble phosphine ligand that has garnered significant attention in the field of organometallic chemistry and catalysis. Its unique combination of bulky, electron-rich alkyl groups and a hydrophilic sulfonate moiety imparts desirable properties for a range of chemical transformations, particularly in aqueous media. This technical guide provides a comprehensive overview of the core physical and chemical properties of the DTBPPS ligand, including detailed experimental protocols and characterization data, to support its application in research and development.

Molecular Structure and Properties

The structure of DTBPPS features a zwitterionic character, with a positively charged phosphonium center and a negatively charged sulfonate group. This intrinsic charge separation contributes to its solubility in polar solvents.

Molecular Formula: C₁₁H₂₅O₃PS

Molecular Weight: 268.35 g/mol

IUPAC Name: 3-(di-tert-butylphosphino)propane-1-sulfonic acid

CAS Number: 1055888-89-5

Physical Properties

A summary of the key physical properties of the DTBPPS ligand is presented in Table 1. The ligand is a white, crystalline solid at room temperature with a defined melting point of 132 °C[1]. It is notably sensitive to air and moisture, necessitating handling and storage under an inert atmosphere.

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Melting Point | 132 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

| Stability | Air and moisture sensitive | [1] |

Table 1: Physical Properties of DTBPPS Ligand

Chemical Properties

The chemical reactivity of DTBPPS is largely dictated by the phosphorus atom, which possesses a lone pair of electrons, making it an effective ligand for transition metals. The bulky tert-butyl groups create a sterically hindered environment around the phosphorus atom, which can influence the coordination chemistry and catalytic activity of its metal complexes. The sulfonate group, being chemically robust, primarily serves to impart water solubility and generally does not participate directly in catalytic cycles.

Experimental Protocols

Synthesis of 3-(Di-tert-butylphosphonium)propane sulfonate (DTBPPS)

A detailed experimental protocol for the synthesis of DTBPPS is described in the Ph.D. thesis of W.S. Brown from The University of Alabama (2009), which is the primary citation for its synthesis in public databases. The general synthetic approach involves the reaction of a suitable phosphine precursor with a sulfonating agent.

A representative, generalized synthesis workflow is outlined below:

Caption: Generalized workflow for the synthesis of the DTBPPS ligand.

Detailed Protocol (Hypothetical, based on common phosphine sulfonations):

-

Materials: Di-tert-butylphosphine, 1,3-propanesultone, anhydrous toluene. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

-

Procedure:

-

In a flame-dried Schlenk flask, dissolve di-tert-butylphosphine in anhydrous toluene.

-

To this solution, add a stoichiometric amount of 1,3-propanesultone.

-

The reaction mixture is then heated and stirred for a specified period. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the DTBPPS ligand as a white solid.

-

The solid product is isolated by filtration, washed with a non-polar anhydrous solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a critical tool for the characterization of the DTBPPS ligand.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl protons and the propyl chain protons.

-

¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the different carbon environments in the molecule.

-

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative and will exhibit a single resonance characteristic of the phosphonium species.

A logical workflow for the characterization of the synthesized DTBPPS ligand is as follows:

Caption: Workflow for the structural characterization of the DTBPPS ligand.

Signaling Pathways and Applications in Catalysis

The primary application of the DTBPPS ligand is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. In these reactions, the DTBPPS ligand coordinates to the palladium center, influencing its catalytic activity, stability, and, due to the sulfonate group, its solubility in aqueous or biphasic solvent systems.

The general catalytic cycle for a Suzuki-Miyaura coupling reaction involving a palladium-DTBPPS complex is illustrated below. The ligand plays a crucial role in the oxidative addition and reductive elimination steps.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The DTBPPS ligand is a valuable tool for chemists working in catalysis and organic synthesis. Its well-defined physical and chemical properties, coupled with its water solubility, make it an attractive choice for developing more sustainable and efficient chemical processes. This guide provides a foundational understanding of the core characteristics of DTBPPS to facilitate its effective use in the laboratory. Further research into its coordination chemistry and the full scope of its catalytic applications is ongoing.

References

3-(di-tert-butylphosphino)propane-1-sulfonic acid molecular weight

An In-Depth Technical Guide to 3-(di-tert-butylphosphino)propane-1-sulfonic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organophosphorus compound. Characterized by a sterically hindered di-tert-butylphosphine group and a hydrophilic sulfonic acid moiety, this compound has emerged as a highly effective ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and illustrates key mechanistic pathways and structural relationships through diagrams. The content is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Chemical and Physical Properties

This compound, also known as 3-(Di-tert-butylphosphonium)propane sulfonate or "dtbpps", is a zwitterionic compound that exists as a white, crystalline solid at room temperature.[1][2] Its unique structure, combining a bulky, electron-rich phosphine with a water-solubilizing sulfonic acid group, makes it a versatile ligand for catalysis in various solvent systems.[1]

Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing a clear reference for its classification and documentation.

| Identifier | Value |

| IUPAC Name | 3-ditert-butylphosphanylpropane-1-sulfonic acid |

| CAS Number | 1055888-89-5[1][3] |

| Molecular Formula | C₁₁H₂₅O₃PS[1][2][3][4][5] |

| SMILES | CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C[1][4][5] |

| InChI Key | JPNPRWMRUCIEMN-UHFFFAOYSA-N[1][3][4][5] |

| Synonyms | 3-di-t-butylphosphonium propane sulfonate, dtbpps[1][3] |

Physicochemical Properties

The key physical and chemical properties are crucial for its handling, storage, and application in experimental setups.

| Property | Value |

| Molecular Weight | 268.36 g/mol [1][4] |

| Appearance | White powder / solid[2] |

| Melting Point | 132 °C[1][6] |

| Solubility | Slightly soluble in water[1][3] |

| Stability | Air and moisture sensitive; hygroscopic[2][3][7] |

| Purity | Typically >97%[6] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the reaction of a phosphine with a sulfonating agent. A generalized, representative protocol is described below.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the formation of the phosphine, followed by its reaction with a propane sultone to introduce the sulfonic acid group.

Experimental Protocol: Synthesis

This protocol describes the nucleophilic ring-opening of 1,3-propanesultone with di-tert-butylphosphine.

Materials:

-

Di-tert-butylphosphine

-

1,3-Propanesultone

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add di-tert-butylphosphine (1 equivalent) to a Schlenk flask containing anhydrous toluene.

-

Dissolve 1,3-propanesultone (1.1 equivalents) in a minimal amount of anhydrous toluene and add it dropwise to the stirring phosphine solution at room temperature.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. A white precipitate will form over time.

-

Once the reaction is complete (monitored by ³¹P NMR), filter the white solid under inert atmosphere.

-

Wash the collected solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white powder under vacuum to yield the final product, this compound.

-

Characterize the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Safety Note: Organophosphines can be toxic and irritating. 1,3-propanesultone is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Applications in Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a supporting ligand in palladium-catalyzed cross-coupling reactions.[1][3] The bulky di-tert-butyl groups create a sterically hindered environment around the metal center, which promotes the reductive elimination step and enhances catalytic activity. The sulfonic acid group improves solubility in polar solvents, allowing for reactions in aqueous or mixed-solvent systems.[1] It is a suitable ligand for a variety of transformations, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.[1][6]

Catalytic Cycle: Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phosphine ligand (L). The ligand, in this case, would be this compound.

References

- 1. Buy this compound | 1055888-89-5 [smolecule.com]

- 2. watson-int.com [watson-int.com]

- 3. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-(Di-tert-butylphosphonium)propane sulfonate | C11H25O3PS | CID 24949187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Request for Quote [thermofisher.com]

- 6. 3-(Di-tert-butylphosphonium)propane sulfonate купить, цены на сайте! [dv-expert.org]

- 7. Tuam Tshoj 3- (Di-tert-butylphosphino) propane-1-sulfonic Acid CAS TSIS: 1055888-89-5 Cov Chaw Tsim Tshuaj - Cov Qauv Dawb - Alfa Tshuaj [mww.alfachemar.com]

A Technical Guide to the Mechanism of Action of 3-(di-tert-butylphosphino)propane-1-sulfonic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action for 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a highly effective ligand in palladium-catalyzed cross-coupling reactions. While the detailed mechanistic pathway for this specific ligand is not widely documented, this paper constructs an inferred mechanism based on the well-established principles of catalysis with bulky, electron-rich phosphine ligands. The bifunctional nature of this ligand, possessing a sterically demanding di-tert-butylphosphine group and a water-solubilizing sulfonic acid moiety, renders it a valuable tool in organic synthesis. This guide will detail its role in the catalytic cycle, present representative quantitative data, and provide a detailed experimental protocol for its application in a typical Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a bifunctional organophosphorus compound that has gained traction as a ligand in palladium-catalyzed cross-coupling reactions.[1] Its structure is characterized by a sterically hindered di-tert-butylphosphine group, which is known to enhance catalytic activity, and a terminal sulfonic acid group that imparts solubility in polar solvents.[1] This unique combination of properties makes it a versatile ligand for a variety of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science research.[1]

Inferred Mechanism of Action in Suzuki-Miyaura Cross-Coupling

The primary role of this compound in palladium-catalyzed reactions is to act as a supporting ligand for the palladium center, influencing its reactivity and stability throughout the catalytic cycle. The mechanism can be understood by examining its influence on the three key steps of the Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with the active Pd(0) species, which is stabilized by the phosphine ligand. The bulky di-tert-butyl groups of the ligand promote the formation of a monoligated palladium(0) complex, which is highly reactive.

-

Oxidative Addition: The electron-rich nature of the di-tert-butylphosphine group increases the electron density on the palladium atom. This enhanced nucleophilicity of the palladium center facilitates the oxidative addition of an organohalide (R¹-X) to the Pd(0) complex, forming a Pd(II) intermediate. The steric bulk of the ligand is thought to accelerate this step.

-

Transmetalation: In this step, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species. The exact role of the phosphine ligand in this step is less defined, but it remains coordinated to the palladium, influencing the geometry and reactivity of the complex.

-

Reductive Elimination: The final step involves the formation of the new C-C bond (R¹-R²) and the regeneration of the catalytically active Pd(0) species. The significant steric hindrance imposed by the di-tert-butyl groups on the phosphine ligand forces the two organic groups (R¹ and R²) into close proximity, thereby promoting the rate of reductive elimination.

The sulfonic acid group primarily serves to increase the solubility of the catalyst complex in polar and aqueous solvent systems, which can be advantageous for reactions involving polar substrates and for catalyst recovery in biphasic systems.

Representative Quantitative Data

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 80 | 8 | 98 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | K₂CO₃ | THF/H₂O | 65 | 16 | 92 |

| 4 | 1-Chloro-4-nitrobenzene | 4-Formylphenylboronic acid | Na₂CO₃ | Ethanol/H₂O | 78 | 10 | 96 |

Table 1: Representative yields for a Suzuki-Miyaura cross-coupling reaction using a Pd/bulky phosphine ligand catalyst system. The data is illustrative and not from a specific experiment with this compound.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using a palladium catalyst with this compound as the ligand.

Materials:

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Water, 10:1 v/v, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (Toluene/Water, 5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound serves as a highly effective ligand in palladium-catalyzed cross-coupling reactions due to its unique structural features. The bulky and electron-donating di-tert-butylphosphine moiety is inferred to enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. The sulfonic acid group provides the added advantage of solubility in polar solvents, broadening the scope of its application. While a detailed experimental mechanistic study for this specific ligand is not extensively available, the principles outlined in this guide, based on the behavior of analogous phosphine ligands, provide a robust framework for understanding its mechanism of action and for its successful application in organic synthesis. Further research into the specific kinetics and intermediates of reactions catalyzed by palladium complexes of this ligand would be beneficial for a more complete understanding.

References

electronic and steric properties of di-tert-butylphosphino ligands

An In-depth Technical Guide to the Electronic and Steric Properties of Di-tert-butylphosphino Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and steric properties of di-tert-butylphosphino-containing ligands. These ligands, characterized by the presence of one or more P(t-Bu)₂ moieties, are pivotal in modern catalysis due to their exceptional electron-donating ability and significant steric bulk. Understanding these properties is crucial for catalyst design, reaction optimization, and the development of efficient synthetic methodologies in academic and industrial research, including drug development.

Introduction to Di-tert-butylphosphino Ligands

Tertiary phosphines are a ubiquitous class of ligands in transition metal chemistry, offering vast tunability of their electronic and steric profiles by modifying the substituents on the phosphorus atom.[1] Among these, ligands incorporating the di-tert-butylphosphino group are distinguished by their strong σ-donating character and large steric footprint.[2] These characteristics are instrumental in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, making them highly effective for challenging cross-coupling reactions.[3] This guide details the quantitative measures used to characterize these properties, the experimental protocols for their determination, and their impact on catalysis.

Electronic Properties

The electronic nature of a phosphine ligand describes its ability to donate electron density to the metal center. Ligands with high electron density typically increase the reactivity of the metal, particularly for processes like oxidative addition. Trialkylphosphines, such as those containing tert-butyl groups, are among the most electron-rich and strongly σ-donating ligands.[4]

Tolman Electronic Parameter (TEP)

The most common metric for quantifying the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP).[5] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) via infrared (IR) spectroscopy in a nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand of interest.[5][6]

The underlying principle is that a more strongly electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the carbonyl (CO) ligands.[5][7] Enhanced backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency.[5][8] Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand.

Tri-tert-butylphosphine, P(t-Bu)₃, is considered one of the most basic and strongly donating phosphines and is often used as a reference point.[7][9]

Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands

| Ligand (L) | Formula | TEP (ν(CO) in cm⁻¹) | Reference |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | [7] |

| Proazaphosphatrane (R=iPr) | P(iPrNCH₂CH₂)₃N | 2054.6 | [10] |

| Proazaphosphatrane (R=iBu) | P(iBuNCH₂CH₂)₃N | 2054.9 | [10] |

| Proazaphosphatrane (R=Me) | P(MeNCH₂CH₂)₃N | 2057.0 | [10] |

| Tricyclohexylphosphine | P(Cy)₃ | 2060.4 | [8] |

| Triethylphosphine | P(Et)₃ | 2061.7 | [8] |

| Triphenylphosphine | P(Ph)₃ | 2068.9 | [8] |

| Trimethylphosphite | P(OMe)₃ | 2076.3 | [8] |

| Trifluorophosphine | PF₃ | 2110.8 | [8] |

Experimental Protocol: Determination of Tolman Electronic Parameter

The determination of TEP involves the synthesis of the corresponding nickel-tricarbonyl-phosphine complex and its subsequent analysis by IR spectroscopy.

Materials:

-

Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Highly toxic and volatile)

-

The phosphine ligand (L) of interest

-

Anhydrous hydrocarbon solvent (e.g., hexane or toluene)

-

Inert atmosphere glovebox or Schlenk line apparatus

-

Infrared Spectrometer

Procedure:

-

Complex Formation: The [LNi(CO)₃] complex is typically prepared by the displacement of one CO ligand from Ni(CO)₄ by the phosphine ligand L.[5] This reaction is generally performed under an inert atmosphere due to the sensitivity of the reactants and products to air.

-

In a typical preparation, a solution of the phosphine ligand in an appropriate solvent is carefully added to a solution of Ni(CO)₄. The reaction mixture is stirred at room temperature until the substitution reaction is complete, which can be monitored by observing the evolution of CO gas.

-

IR Spectroscopy: A sample of the resulting [LNi(CO)₃] solution is transferred to an IR cell.

-

The infrared spectrum is recorded, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Data Analysis: The spectrum of an [LNi(CO)₃] complex exhibits a strong, sharp absorption band corresponding to the A₁ symmetric stretching mode of the three CO ligands.[5] The frequency of this band, in wavenumbers (cm⁻¹), is the Tolman Electronic Parameter for the ligand L.

Steric Properties

The steric bulk of a ligand determines the amount of space it occupies around the metal center, which profoundly influences the coordination number, geometry, and reactivity of the complex.[8][11] Bulky ligands like those with di-tert-butylphosphino groups can create a sterically hindered environment that promotes reductive elimination and can stabilize low-coordinate, highly reactive species.[12]

Tolman Cone Angle (θ)

The Tolman cone angle (θ) is a widely used parameter to quantify the steric bulk of a phosphine ligand.[11] It is defined as the apex angle of a cone, centered on the metal atom (at an idealized M-P bond distance of 2.28 Å), that just encloses the van der Waals radii of the outermost atoms of the ligand's substituents.[6][8] A larger cone angle signifies greater steric hindrance around the metal center.[6]

Percent Buried Volume (%Vbur)

An alternative and often complementary steric parameter is the percent buried volume (%Vbur). It quantifies the percentage of the coordination sphere of a metal that is occupied by the ligand. This parameter can sometimes provide a more nuanced description of a ligand's steric profile than the cone angle alone.[12]

Table 2: Steric Parameters for Selected Phosphine Ligands

| Ligand (L) | Formula | Tolman Cone Angle (θ) in degrees (°) | Reference |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | [8] |

| Di(tert-butyl)neopentylphosphine | P(t-Bu)₂(Np) | >182 (computationally larger than P(t-Bu)₃) | [13] |

| Proazaphosphatrane (R=iPr) | P(iPrNCH₂CH₂)₃N | 179 | [10] |

| Tricyclohexylphosphine | P(Cy)₃ | 170 | [8] |

| Triphenylphosphine | P(Ph)₃ | 145 | [8] |

| Trimethylphosphine | P(Me)₃ | 118 | [8] |

| Trifluorophosphine | PF₃ | 104 | [8] |

Methodology: Determination of Tolman Cone Angle

The cone angle is not determined through a direct chemical experiment but rather through physical or computational modeling.

Original Method (Physical Models):

-

Tolman originally determined cone angles using physical, space-filling (CPK) models.[11]

-

A metal-phosphorus bond length was standardized to 2.28 Å.[6]

-

The substituents on the phosphorus atom were arranged to minimize their steric profile (folded back as much as possible).[6]

-

The angle of the cone originating from the metal center that would encompass all atoms of the ligand was then measured.[6]

Modern Method (Computational Chemistry):

-

Today, cone angles are more commonly and accurately calculated using computational methods (e.g., Density Functional Theory, DFT).[13]

-

The geometry of the phosphine ligand is optimized.

-

The ligand is placed at a standard distance (2.28 Å) from a dummy atom representing the metal.

-

A computational algorithm then determines the solid angle subtended by the ligand's van der Waals surface, which is then converted to the cone angle value.[12] This approach allows for the calculation of cone angles for a vast array of ligands, including those that are difficult to synthesize or model physically.

Synthesis and Handling

Di-tert-butylphosphino ligands are typically synthesized via the reaction of a phosphorus halide with a tert-butyl organometallic reagent, such as tert-butyllithium or a tert-butyl Grignard reagent.[3][14][15] These ligands, particularly the trialkylphosphine variants, are electron-rich and can be sensitive to oxidation.[14] Therefore, their synthesis and handling require inert atmosphere techniques (e.g., Schlenk line or glovebox).

General Experimental Protocol: Synthesis of Tri-tert-butylphosphine

This protocol is adapted from established procedures for synthesizing sterically hindered phosphines.[3][15]

Materials:

-

Phosphorus trichloride (PCl₃)

-

tert-Butylmagnesium chloride (t-BuMgCl) or tert-Butyllithium (t-BuLi)

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Inert atmosphere apparatus

Procedure:

-

First Substitution: A solution of PCl₃ in an anhydrous solvent is cooled in an ice or dry ice/acetone bath under an inert atmosphere.

-

A solution of t-BuMgCl or t-BuLi (approx. 2 equivalents) is added dropwise, maintaining a low temperature. This reaction typically forms di-tert-butylchlorophosphine (t-Bu₂PCl).[3]

-

Second Substitution: The resulting t-Bu₂PCl intermediate is then reacted with a further equivalent of t-BuLi to form the desired tri-tert-butylphosphine (P(t-Bu)₃).[3]

-

Workup and Purification: The reaction is carefully quenched with an aqueous solution. The organic layer is separated, dried, and the solvent is removed under vacuum. The crude product is often purified by distillation or sublimation. All steps must be performed under rigorously anaerobic conditions to prevent the formation of the corresponding phosphine oxide.

Impact on Catalysis

The unique combination of strong electron donation and significant steric bulk makes di-tert-butylphosphino ligands exceptionally effective in a wide range of catalytic reactions, particularly palladium-catalyzed cross-couplings.[2][16]

-

Strong Electron Donation (Low TEP): This property enhances the rate of oxidative addition, a crucial step in many catalytic cycles. This is particularly important for activating less reactive substrates, such as aryl chlorides.[3]

-

Large Steric Bulk (High Cone Angle): The steric hindrance promotes the reductive elimination step, which is the final product-forming step. It also favors the formation of low-coordinate, highly active monoligated metal species (L₁M), which are often the true catalytic intermediates.[17]

Conclusion

Di-tert-butylphosphino ligands represent a powerful class of ancillary ligands in transition metal catalysis. Their properties are defined by a combination of being exceptionally strong electron donors and possessing substantial steric bulk, as quantified by their low Tolman Electronic Parameters and large cone angles, respectively. These features are directly responsible for their ability to promote high activity and efficiency in a multitude of catalytic transformations essential to chemical synthesis and drug discovery. A thorough understanding and quantitative characterization of these electronic and steric effects are indispensable for the rational design of next-generation catalysts.

References

- 1. yanggroup.weebly.com [yanggroup.weebly.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. s3.smu.edu [s3.smu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 13. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. chemrxiv.org [chemrxiv.org]

solubility of 3-(di-tert-butylphosphino)propane-1-sulfonic acid in organic solvents

An In-depth Technical Guide on the Solubility of 3-(di-tert-butylphosphino)propane-1-sulfonic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the structural features influencing its solubility and provides a detailed experimental protocol for its determination.

Introduction

This compound is a bifunctional organophosphorus compound featuring both a sterically hindered, electron-rich di-tert-butylphosphine group and a polar sulfonic acid group.[1] This unique zwitterionic structure governs its solubility, making it a versatile ligand in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions where it can facilitate reactions in both organic and aqueous media.[1] Understanding its solubility in different organic solvents is crucial for its effective application in synthesis, catalysis, and material science.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of its amphiphilic nature:

-

Hydrophilic Sulfonic Acid Group: The presence of the sulfonic acid moiety imparts a high degree of polarity to one end of the molecule. This group can engage in strong hydrogen bonding and dipole-dipole interactions, promoting solubility in polar solvents.[1]

-

Lipophilic Di-tert-butylphosphine Group: Conversely, the two bulky tert-butyl groups on the phosphorus atom create a nonpolar, sterically hindered region. This part of the molecule favors interactions with nonpolar organic solvents through van der Waals forces.

The interplay between these two opposing functionalities results in a complex solubility profile, where the compound is expected to exhibit at least partial solubility in a range of solvents.

Data Presentation: Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The sulfonic acid group can form strong hydrogen bonds with protic solvents, promoting dissolution. However, the bulky, nonpolar phosphine group may limit high solubility. The compound is reported to be slightly soluble in water.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | These solvents can effectively solvate the zwitterionic structure. The high polarity of solvents like DMSO can interact favorably with the sulfonate group, while the organic nature of the solvent can accommodate the alkyl groups. |

| Moderately Polar | THF, Dichloromethane | Slightly Soluble to Sparingly Soluble | The moderate polarity of these solvents may not be sufficient to effectively solvate the highly polar sulfonic acid group, while the nonpolar phosphine moiety will have some affinity. Solubility is expected to be limited. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents will primarily interact with the di-tert-butylphosphine group. The highly polar sulfonic acid group will be poorly solvated, likely leading to low solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | These solvents lack the polarity to interact with the sulfonic acid group, and the interactions with the alkyl groups of the phosphine are unlikely to overcome the strong intermolecular forces of the solid zwitterion. |

Experimental Protocols: Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical technique.

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 1 hour at the constant temperature.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

Calculate the solubility in mg/mL or g/L.

-

-

Quantitative Analysis (e.g., by HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

References

An In-depth Technical Guide to the Stability and Storage of DTBPPS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Di-tert-butylphosphino)propane-1-sulfonic acid (DTBPPS). Understanding these parameters is critical for ensuring the compound's integrity and performance in research and development applications, particularly in its role as a ligand in catalysis.

Overview of DTBPPS Stability

DTBPPS is a bifunctional molecule containing both a phosphine group and a sulfonic acid moiety. Its stability is primarily influenced by the reactivity of the phosphine functional group.[1] The key factors governing the stability of DTBPPS are its sensitivity to atmospheric oxygen and moisture.[1][2]

The phosphine group in DTBPPS is susceptible to oxidation, which can lead to the formation of the corresponding phosphine oxide. This oxidation can deactivate the compound, particularly in its catalytic applications where the electron-donating properties of the phosphine are crucial.[3] However, the steric bulk provided by the two tert-butyl groups on the phosphorus atom offers a degree of kinetic protection, hindering the approach of molecular oxygen and enhancing its stability compared to less sterically hindered phosphines.[1][3]

The sulfonic acid group is generally stable under a range of conditions.[4] It imparts hydrophilicity to the molecule, which can be a desirable property in certain applications.[1][4] However, the compound is also described as hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5]

Recommended Storage Conditions

To maintain the integrity and purity of DTBPPS, it is imperative to adhere to specific storage protocols. The following table summarizes the recommended storage conditions based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place.[6] Some sources recommend refrigeration at 2-8°C.[1] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon).[1] | To prevent oxidation of the phosphine group by atmospheric oxygen. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[6][7] | To protect from moisture and atmospheric contaminants. |

| Moisture | The compound is hygroscopic and moisture-sensitive.[2][5] | To prevent hydrolysis and potential degradation. |

| Light | Store away from light.[5] | To prevent any potential light-induced degradation. |

Potential Degradation Pathway

The primary degradation pathway for DTBPPS is the oxidation of the phosphine group to form the corresponding phosphine oxide. This is a common degradation route for phosphine-containing compounds when exposed to air.[3]

Caption: Proposed primary degradation pathway of DTBPPS via oxidation.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of DTBPPS under specific conditions, a well-designed experimental protocol is necessary. The following outlines a general methodology.

Objective: To determine the degradation rate of DTBPPS under various environmental conditions (temperature, humidity, light).

Materials:

-

DTBPPS sample

-

Vials (amber and clear)

-

Controlled environment chambers (for temperature and humidity)

-

Light source with controlled intensity (for photostability)

-

Inert gas (e.g., nitrogen or argon)

-

Analytical balance

-

NMR spectrometer (for ³¹P NMR analysis)

-

HPLC with a suitable detector (e.g., UV or MS)

Experimental Workflow:

Caption: A general workflow for assessing the stability of DTBPPS.

Methodology:

-

Sample Preparation:

-

Accurately weigh a predetermined amount of DTBPPS into a series of amber and clear vials.

-

For each condition to be tested, prepare a set of samples. One subset should be sealed under ambient atmosphere, and another subset should be purged with an inert gas (e.g., argon or nitrogen) before sealing.

-

-

Exposure Conditions:

-

Temperature and Humidity: Place the vials in controlled environment chambers set to various temperatures and humidity levels (e.g., 25°C/60% RH, 40°C/75% RH).

-

Photostability: Expose a set of samples in clear vials to a controlled light source, while keeping a control set in the dark.

-

-

Time Points:

-

At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), remove a vial from each condition for analysis.

-

-

Analytical Method:

-

³¹P NMR Spectroscopy: This is a direct method to monitor the oxidation of the phosphine. The appearance and integration of a new peak corresponding to the phosphine oxide relative to the parent phosphine peak can be used to quantify the extent of degradation.

-

High-Performance Liquid Chromatography (HPLC): Develop and validate an HPLC method to separate DTBPPS from its potential degradation products. This will allow for the quantification of the remaining parent compound.

-

-

Data Analysis:

-

Plot the percentage of remaining DTBPPS against time for each storage condition.

-

From this data, the degradation kinetics can be determined, and a shelf-life can be estimated.

-

Chemical Compatibility

DTBPPS is incompatible with strong oxidizing agents, as they will accelerate the oxidation of the phosphine group.[2] Care should be taken to avoid contact with such materials during storage and handling.

By adhering to the recommended storage conditions and being mindful of the potential for oxidative degradation, researchers, scientists, and drug development professionals can ensure the quality and reliability of DTBPPS in their applications.

References

- 1. Buy this compound | 1055888-89-5 [smolecule.com]

- 2. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. capitalresin.com [capitalresin.com]

- 5. watson-int.com [watson-int.com]

- 6. watson-int.com [watson-int.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 3-(di-tert-butylphosphino)propane-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a bifunctional organophosphorus compound utilized as a ligand in catalysis and organic synthesis. Due to its air and moisture sensitivity, proper handling techniques are crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[1] Its structure features a sterically hindered di-tert-butylphosphine group, which is responsible for its catalytic activity, and a hydrophilic sulfonic acid moiety that influences its solubility.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1055888-89-5 | [1][2] |

| Molecular Formula | C₁₁H₂₅O₃PS | [1][3] |

| Molecular Weight | 268.35 g/mol | [1][2] |

| Appearance | White powder/solid | [1][2] |

| Melting Point | 132 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

| pKa (predicted) | 1.79 ± 0.50 | [1] |

Hazard Identification and Toxicology

While not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, potential hazards exist.[4] The toxicological properties of this compound have not been thoroughly investigated.[4] The primary concerns are related to its phosphine and sulfonic acid functional groups.[1]

-

Organophosphine Moiety: Organophosphines can be irritating and toxic.[1] Due to the presence of a lone pair of electrons on the phosphorus atom, phosphine ligands are susceptible to oxidation in the presence of air, forming phosphine oxides which are generally less effective as ligands.[5]

-

Sulfonic Acid Moiety: Sulfonic acids can be corrosive and irritating.[1]

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Handling and Storage Precautions

Due to its air and moisture sensitivity (hygroscopic nature), this compound requires handling under an inert atmosphere to prevent degradation.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

Table 2: Recommended Engineering Controls and Personal Protective Equipment

| Control/PPE | Specification |

| Ventilation | Work in a well-ventilated area. A chemical fume hood is recommended. |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required with adequate ventilation. If dust is generated, use a NIOSH-approved respirator. |

Safe Handling Workflow

The following diagram illustrates a general workflow for handling air-sensitive reagents like this compound using a Schlenk line. A glovebox provides an even higher level of atmospheric control.

Caption: Workflow for handling air-sensitive reagents.

Storage

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed and sealed under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Recommended storage temperature is between 2-8°C.[1]

-

The compound is hygroscopic; protect from moisture.[2]

Stability and Reactivity

The stability of this compound is primarily compromised by its sensitivity to air and moisture.[1]

Caption: Reactivity profile of the compound.

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), oxides of phosphorus, and sodium oxides.[4]

Accidental Release and First Aid Measures

Accidental Release

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.

First Aid

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Flush eyes with water as a precaution. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

In all cases of exposure, seek medical attention if symptoms persist or develop.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

Reaction Scheme: Aryl-X + Aryl'-B(OH)₂ → Aryl-Aryl'

Materials and Reagents:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (ligand)

-

Aryl halide (Aryl-X)

-

Arylboronic acid (Aryl'-B(OH)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Degassed solvent (e.g., Toluene, Dioxane, Water)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

-

Preparation: In a glovebox or on a Schlenk line, add the palladium precursor, this compound, the aryl halide, the arylboronic acid, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Inerting: Seal the flask and, if not in a glovebox, connect it to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the appropriate volume of degassed solvent via a dry, nitrogen-flushed syringe or cannula.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure can now typically be performed in the air. Quench the reaction, for example, by adding water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Disposal Considerations

Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[4]

This technical guide is intended to provide comprehensive safety and handling information. It is imperative that all laboratory personnel are thoroughly trained in the techniques for handling air-sensitive materials and are familiar with the specific hazards of this compound before use. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the latest information.

References

In-Depth Technical Guide to 3-(di-tert-butylphosphino)propane-1-sulfonic acid: A Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3-(di-tert-butylphosphino)propane-1-sulfonic acid, a versatile zwitterionic organophosphorus compound. Due to its unique combination of a sterically hindered phosphine and a polar sulfonic acid moiety, this compound has garnered significant interest as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This document compiles available structural data, predicted spectroscopic information, and a detailed synthetic protocol to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound is a bifunctional molecule featuring a propane backbone connecting a di-tert-butylphosphine group to a sulfonic acid.[1] This structure imparts both significant steric hindrance from the bulky tert-butyl groups and hydrophilicity from the sulfonic acid group, making it a ligand with tunable properties for various chemical transformations.[1] Its primary application lies in the field of catalysis, where it serves as a ligand for transition metals, enhancing the efficiency and selectivity of reactions such as carbon-carbon bond formation.[1] The zwitterionic nature of the molecule, arising from the acidic proton of the sulfonic acid and the basic phosphine group, also influences its solubility and coordination chemistry.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(di-tert-butylphosphanyl)propane-1-sulfonic acid | [1][2] |

| Synonyms | 3-(Di-tert-butylphosphonium)propane sulfonate, dtbpps | [1][3] |

| CAS Number | 1055888-89-5 | [1][2][4][5] |

| Molecular Formula | C₁₁H₂₅O₃PS | [1][2][4] |

| Molecular Weight | 268.35 g/mol | [4] |

| Appearance | White solid/powder | [2][4] |

| Melting Point | 132 °C | [1] |

| SMILES | CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C | [2] |

| InChI Key | JPNPRWMRUCIEMN-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of this compound typically involves the nucleophilic reaction of di-tert-butylphosphine with a suitable propylsulfonate precursor. A detailed experimental protocol, based on established synthetic methodologies for similar compounds and likely detailed in the doctoral thesis of W.S. Brown, is provided below.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Di-tert-butylphosphine

-

1,3-Propanesultone

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating mantle

-

Cannula for liquid transfer

-

Glass frit filter

Procedure:

-

Reaction Setup: A 250 mL Schlenk flask, equipped with a magnetic stir bar, is flame-dried under vacuum and backfilled with argon.

-

Reagent Addition: Anhydrous toluene (100 mL) is added to the flask via cannula. Di-tert-butylphosphine (1.0 eq) is then added to the stirred solvent.

-

Reaction with Propanesultone: 1,3-Propanesultone (1.0 eq), dissolved in a minimal amount of anhydrous toluene, is added dropwise to the phosphine solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the di-tert-butylphosphine signal and the appearance of a new signal corresponding to the product.

-

Product Isolation: Upon completion, the white precipitate of this compound is isolated by filtration under an inert atmosphere using a Schlenk filter.

-

Purification: The collected solid is washed with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and solvent residues.

-

Drying: The purified product is dried under high vacuum to yield a fine white powder.

Safety Precautions: Di-tert-butylphosphine is pyrophoric and should be handled with extreme care under an inert atmosphere. 1,3-Propanesultone is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthetic Workflow Diagram

References

- 1. Buy this compound | 1055888-89-5 [smolecule.com]

- 2. 3-(Di-tert-butylphosphonium)propane sulfonate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-(Di-tert-butylphosphonium)propane sulfonate | C11H25O3PS | CID 24949187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. watson-int.com [watson-int.com]

- 5. Tuam Tshoj 3- (Di-tert-butylphosphino) propane-1-sulfonic Acid CAS TSIS: 1055888-89-5 Cov Chaw Tsim Tshuaj - Cov Qauv Dawb - Alfa Tshuaj [mww.alfachemar.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-(di-tert-butylphosphino)propane-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly biaryl structures, with high efficiency and broad functional group tolerance. The choice of phosphine ligand is critical to the success of these reactions, influencing catalyst activity, stability, and substrate scope. 3-(di-tert-butylphosphino)propane-1-sulfonic acid is a sophisticated ligand that combines the advantageous steric bulk and electron-rich nature of a di-tert-butylphosphino group with the aqueous solubility conferred by a sulfonic acid moiety. This unique combination makes it an attractive ligand for Suzuki-Miyaura couplings performed in aqueous or biphasic solvent systems, aligning with the principles of green chemistry.

The bulky di-tert-butylphosphino group promotes the formation of the active monoligated palladium(0) species, which is crucial for the efficient oxidative addition of challenging substrates like aryl chlorides. The electron-rich nature of the phosphine enhances the rate of oxidative addition. The appended sulfonic acid group allows the catalyst to be used in environmentally benign aqueous solvent systems, simplifying product isolation and catalyst removal.

Catalytic Cycle and Role of the Ligand

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in enhancing the efficiency of this cycle.

Caption: Suzuki-Miyaura catalytic cycle with a phosphine ligand.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from Suzuki-Miyaura couplings using analogous bulky, electron-rich, and/or water-soluble phosphine ligands. These results provide a strong indication of the expected performance.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 90 |

| 2 | 2-Bromotoluene | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 75 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 85 |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 92 |

| 5 | 1-Bromo-2-nitrobenzene | Pd(OAc)₂ | L1 | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 80 |

L1 represents a representative water-soluble phosphine ligand. Data is illustrative of typical performance.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ | L2 | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 2 | 2-Chlorotoluene | Pd₂(dba)₃ | L2 | K₃PO₄ | Toluene | 100 | 18 | 88 |

| 3 | 4-Chloroanisole | Pd₂(dba)₃ | L2 | K₃PO₄ | Toluene | 100 | 12 | 93 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | L2 | K₃PO₄ | Dioxane | 110 | 24 | 91 |

| 5 | 2-Chloropyridine | Pd₂(dba)₃ | L2 | Cs₂CO₃ | Dioxane | 110 | 16 | 85 |

L2 represents a representative bulky, electron-rich phosphine ligand. Data is illustrative of typical performance for challenging aryl chloride substrates.

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound in Suzuki-Miyaura coupling reactions. Optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) is recommended for each specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling in an Aqueous System

This protocol is suitable for the coupling of aryl bromides and iodides.

Caption: Experimental workflow for aqueous Suzuki-Miyaura coupling.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%)

-

This compound (1-4 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

-

Degassed solvent (e.g., a mixture of water and an organic solvent like THF, dioxane, or ethanol)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0-3.0 mmol).

-

The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.

-

Add the palladium precursor (0.5-2 mol%) and this compound (1-4 mol%).

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is adapted for the more challenging coupling of aryl chlorides, which often requires higher temperatures and stronger bases.

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)

-

This compound (2-6 mol%)

-

Strong base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

-

Anhydrous, degassed organic solvent (e.g., toluene, dioxane)

-